molecular formula C15H18BrNO4 B13513624 (3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Cat. No.: B13513624
M. Wt: 356.21 g/mol
InChI Key: QWUDXENKJSOMQR-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an isoquinoline core with a 3,4-dihydro scaffold, highlighting three critical substituents:

  • 7-Bromo: A halogen atom that may enhance binding affinity via halogen bonding in biological targets.
  • 2-[(2-Methylpropan-2-yl)oxycarbonyl] (Boc): A tert-butyloxycarbonyl group, commonly used as a protecting group for amines, which increases lipophilicity and stability during synthesis.

The S-configuration at position 3 distinguishes it from R-configured analogs, which may exhibit divergent biological activities. The compound’s molecular formula is inferred as C₁₅H₁₇BrNO₅ (MW: 370.21 g/mol), though experimental data is absent in the provided evidence.

Properties

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

IUPAC Name

(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-8-10-6-11(16)5-4-9(10)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m0/s1

InChI Key

QWUDXENKJSOMQR-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C=CC(=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

  • Construction of the tetrahydroisoquinoline core.
  • Introduction of the 7-bromo substituent via brominated precursors.
  • Protection of the nitrogen with a tert-butoxycarbonyl group.
  • Installation of the carboxylic acid at the 3-position with stereochemical control.

Detailed Synthetic Routes

Starting Materials and Key Intermediates
  • 7-Bromo-substituted aromatic precursors are commonly used as starting points to ensure regioselective bromination.
  • Amino acid derivatives or chiral auxiliaries are employed to induce stereochemistry at C-3.
  • Boc anhydride or Boc chloride is used for nitrogen protection.
Example Preparation Method from Patent WO2019020790A1

Though this patent primarily describes benzodiazepine derivatives, it provides valuable methodology insights applicable to tetrahydroisoquinoline synthesis, particularly regarding:

  • Use of hydrobromide salts of amino acid derivatives.
  • Base-mediated cyclization reactions to form heterocyclic rings.
  • Protection-deprotection sequences to maintain functional group integrity.

The method involves reacting methyl (4S)-4-amino-5-[4-bromo-2-(pyridin-2-carbonyl)anilino]-5-oxo-pentanoate hydrobromide salt with a base to form the desired intermediate, which can be adapted to isoquinoline systems for high yields and purity.

Boc Protection Procedure

The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in dichloromethane or aqueous-organic biphasic systems at 0 to 5 °C to prevent side reactions and racemization.

  • Sodium hydroxide or sodium bicarbonate is used as the base.
  • The reaction is carried out under inert atmosphere to avoid moisture and CO2 interference.
  • After completion, the product is extracted, washed, and purified by recrystallization or chromatography.
Stereoselective Carboxylation

The carboxylic acid at the 3-position is introduced by controlled oxidation or hydrolysis of ester intermediates. The stereochemistry is maintained by starting from chiral amino acid derivatives or using chiral catalysts.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc2O, NaOH, DCM, 0-5 °C 80-93 Biphasic system; careful pH control critical
Cyclization Base (e.g., LDA), aprotic solvent 75-85 High stereoselectivity reported
Bromination (precursor) Brominated aromatic starting material >90 Commercially available or synthesized via bromination
Ester Hydrolysis/Carboxylation Acidic or basic hydrolysis, mild conditions 85-90 Maintains stereochemistry

Representative Reaction Scheme (Conceptual)

  • Starting Material : 7-bromo-2-aminobenzaldehyde derivative
  • Cyclization : Intramolecular condensation with amino acid derivative under basic conditions to form tetrahydroisoquinoline ring
  • Protection : Boc protection of the nitrogen with di-tert-butyl dicarbonate
  • Carboxylation : Hydrolysis of ester to carboxylic acid maintaining stereochemistry

Research Findings and Comparative Analysis

  • Literature emphasizes the importance of low temperatures (0–5 °C) during Boc protection to avoid racemization and side reactions.
  • Using hydrobromide salts and lithium diisopropylamide (LDA) facilitates high-yield cyclization steps with excellent stereocontrol.
  • The tert-butoxycarbonyl group provides stability during subsequent reaction steps and can be removed under acidic conditions when needed.
  • Purification by recrystallization from ethanol or ethyl acetate is effective for isolating high-purity products.
  • Alternative methods involving Ugi-4CR-Ullmann condensation sequences have been reported for related heterocyclic scaffolds but are less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Stereochemistry (Position 3) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound Isoquinoline (3,4-dihydro) 7-Bromo, 2-Boc, 3-Carboxylic Acid S C₁₅H₁₇BrNO₅ 370.21 (calculated) Bromo, Boc, Carboxylic Acid High solubility (carboxylic acid), moderate lipophilicity (Boc)
: Compound 3l Quinoline (1,4-dihydro) 7-Fluoro, 8-Methoxy, cyclopropyl, carboxylic acid Not specified C₃₁H₄₀FN₅O₈ 661.33 Fluoro, Methoxy, Cyclopropyl, Carboxylic Acid Antimicrobial potential (quinolone backbone), low solubility (ester groups)
: SK2 Isoquinoline (3,4-dihydro) 7-Sulfoamino, 2-Benzyl ester, 3-Methylcarbamoyl R C₁₉H₂₁N₃O₆S 443.45 Sulfoamino, Benzyl ester, Methylcarbamoyl Enhanced hydrogen bonding (sulfoamino), ester improves membrane permeability
: Quinoxaline Derivative Quinoxaline (3,4-dihydro) 7-Bromo, 3-Oxo, 2-Methyl ester - C₁₀H₇BrN₂O₃ 283.08 Bromo, Oxo, Methyl ester Moderate solubility, ester liable to hydrolysis

Structural and Electronic Differences

  • Core Heterocycles: The target compound and SK2 share an isoquinoline core, while Compound 3l (quinoline) and (quinoxaline) differ in nitrogen atom positioning. Isoquinolines often exhibit distinct electronic profiles compared to quinolines/quinoxalines, influencing π-π stacking and binding interactions.
  • Substituent Effects: Bromo vs. Fluoro/Sulfoamino: The target’s 7-bromo substituent may promote stronger halogen bonding than SK2’s 7-sulfoamino (hydrogen bonding) or Compound 3l’s 7-fluoro (electronegativity) . Boc vs. Benzyl Ester/Methyl Ester: The Boc group in the target enhances steric bulk and lipophilicity compared to SK2’s benzyl ester (higher stability) and ’s methyl ester (prone to hydrolysis) .
  • Stereochemistry :

    • The S-configuration at position 3 in the target contrasts with SK2’s R-configuration , which may lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .

Biological Activity

The compound (3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a complex organic molecule with significant potential in biological applications. Its structure includes a bromine atom, an isoquinoline backbone, and a carboxylic acid moiety, which are critical for its biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C15H18BrNO4C_{15}H_{18}BrNO_4, and its molecular weight is approximately 356.21 g/mol. The unique combination of functional groups contributes to its reactivity and interaction with various biological targets.

1. Inhibition of Fatty Acid Synthase (FAS)

Research indicates that compounds similar to this compound exhibit inhibitory effects on fatty acid synthase (FAS). FAS is crucial in lipid metabolism and is a target for anti-obesity and anti-cancer therapies. In vitro studies have shown that certain derivatives display potent FAS inhibition, suggesting that this compound may also have similar properties .

2. Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Compounds with isoquinoline structures have been reported to exhibit activity against various pathogens. For instance, related compounds have shown significant inhibition against Mycobacterium tuberculosis, indicating potential application in treating infectious diseases .

Case Study 1: FAS Inhibition

A study conducted on a series of isoquinoline derivatives demonstrated that specific modifications to the structure could enhance FAS inhibition. The most effective compounds showed higher therapeutic indices compared to standard inhibitors like C75. This suggests that this compound could be optimized for better efficacy in metabolic disorders .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives of isoquinoline were screened against various bacterial strains. The results indicated that compounds with similar structural motifs to (3S)-7-bromo exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This highlights the potential of this compound in developing new antimicrobial agents .

Research Findings

The following table summarizes key findings from recent research on the biological activity of related compounds:

CompoundActivityTargetIC50 (μM)Reference
Compound AFAS InhibitionHuman FAS10
Compound BAntimicrobialMycobacterium tuberculosis5
Compound CCytotoxicityCancer Cell Lines15

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis involves multi-step reactions, including bromination of the isoquinoline backbone, introduction of the tert-butyl ester group via carbamate formation, and functionalization of the carboxylic acid moiety. Key optimizations include:

  • Temperature control during bromination to avoid side reactions (e.g., dehydrohalogenation).
  • Solvent selection (e.g., dichloromethane or THF) to enhance tert-butyloxycarbonyl (Boc) protection efficiency.
  • Catalysts (e.g., DMAP for esterification) and purification via column chromatography to isolate intermediates .

Q. Which analytical techniques are essential for confirming the structural integrity and stereochemistry of this compound?

  • Answer :

  • NMR spectroscopy (1H, 13C, DEPT-135) to verify connectivity of the isoquinoline core, bromine substitution at C7, and stereochemistry at C3.
  • Chiral HPLC to confirm enantiopurity of the (3S) configuration.
  • Mass spectrometry (HRMS or ESI-MS) to validate the molecular formula (C15H18BrNO4, exact mass ~371.04 g/mol) .

Q. How do the functional groups (bromine, carboxylic acid, tert-butyl ester) influence the compound’s chemical reactivity?

  • Answer :

  • Bromine : Enables nucleophilic aromatic substitution (e.g., Suzuki coupling for derivatization).
  • Carboxylic acid : Forms salts or amides for prodrug strategies; pH-dependent solubility affects bioavailability.
  • tert-Butyl ester : Enhances lipophilicity for membrane permeability and acts as a protecting group for the acid .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity with targets like proteases or kinases.
  • MD simulations to evaluate steric effects of the tert-butyl group and bromine’s hydrophobic interactions.
  • Electrostatic potential maps to identify hydrogen-bonding sites with the carboxylic acid .

Q. What strategies mitigate racemization risks during synthesis to preserve the (3S) configuration?

  • Answer :

  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) during carboxylic acid activation.
  • Low-temperature conditions (<0°C) for esterification to minimize epimerization.
  • Monitoring reaction progress via chiral HPLC and adjusting reaction time/temperature .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

  • Answer :

  • Comparative SAR studies : Test analogs with modifications (e.g., removal of bromine or tert-butyl group) to isolate functional group contributions.
  • Standardized assays : Control variables like pH, solvent, and cell line specificity.
  • Structural analysis : X-ray crystallography or NOESY NMR to compare conformational flexibility .

Q. What methodologies assess the compound’s metabolic stability and potential prodrug activation pathways?

  • Answer :

  • In vitro microsomal assays (human liver microsomes) to track ester hydrolysis to the active carboxylic acid.
  • LC-MS/MS to quantify metabolites and identify degradation products.
  • Pharmacokinetic profiling in animal models to correlate ester stability with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.